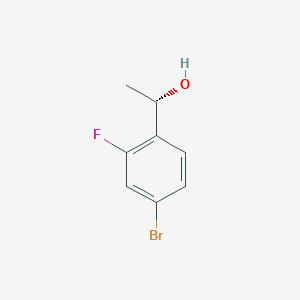

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Description

(1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-bromo-2-fluorophenyl group attached to the stereogenic carbon of the ethanol backbone. The compound’s (1S) configuration and halogen substituents (Br at the para position, F at the ortho position) influence its electronic, steric, and physicochemical properties. This structure is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of chiral ligands or intermediates for bioactive molecules .

Properties

IUPAC Name |

(1S)-1-(4-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZUNQDCHMJEP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The ketone intermediate can be synthesized by acylation reactions on appropriately substituted aromatic rings. For example, starting from 4-bromo-2-fluorophenylacetic acid derivatives, acylation with formyl chloride derivatives under basic conditions followed by hydrolysis and decarboxylation yields the ketone.

Various solvents such as DMF, 1,4-dioxane, tetrahydrofuran, and acetonitrile have been employed to optimize the reaction conditions.

Bromination steps to introduce the bromine substituent on the aromatic ring are often carried out using brominating agents like N-bromosuccinimide (NBS), pyridinium tribromide, or tetrabutyl tribromide amine, sometimes with initiators such as benzoyl peroxide or diisopropyl azodicarboxylate to facilitate radical bromination.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation and hydrolysis | 2-fluorophenylacetic acid ethyl/methyl ester + ring formyl chloride + base (triethylamine or pyridine) | DMF, 1,4-dioxane, THF | 25-60 °C | 6-8 h | 91-92 | Hydrolysis with acids like H2SO4 or H3PO4 |

| Bromination | Ketone + NBS or pyridinium tribromide + initiator (benzoyl peroxide or diisopropyl azodicarboxylate) | Hexanaphthene, toluene, CH2Cl2, CHCl3 | 20-25 °C | 6-8 h | 82-83 | Radical bromination |

Asymmetric Reduction to this compound

Catalytic and Reagent-Based Methods

The key step to obtain the chiral alcohol is the enantioselective reduction of the ketone. This can be achieved using chiral catalysts or reagents such as chiral borohydrides, asymmetric hydrogenation catalysts, or organocatalytic methods.

Literature examples include the use of methylmagnesium bromide in the presence of chiral ligands or catalysts to afford the (1S)-enantiomer with high enantiomeric excess.

Purification is typically done by flash column chromatography, and the product can be isolated as a colorless oil or solid depending on conditions.

Example Procedure and Characterization

Using 1-(2′-bromo-4′,5′-methylenedioxyphenyl)ethan-1-one as a model, reaction with methylmagnesium bromide under controlled conditions yielded the corresponding alcohol with 86% yield and high stereoselectivity.

Characterization data for similar compounds include:

| Parameter | Data |

|---|---|

| Melting point | 51–53 °C |

| 1H NMR (400 MHz, CDCl3) | δ 1.43 (d, J=6.4 Hz, 3H), 5.18 (qd, J=6.4, 3.3 Hz, 1H) |

| 13C NMR (101 MHz, CDCl3) | δ 23.6 (CH3), 69.1 (CH) |

| MS (ESI) | m/z 269 (M+Na)+ |

Summary Table of Preparation Methods

| Step | Starting Material | Key Reagents | Solvent(s) | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-fluorophenylacetic acid ester | Ring formyl chloride + base | DMF, 1,4-dioxane, THF | 25-60 °C, 6-8 h | 1-(4-bromo-2-fluorophenyl)ethan-1-one | ~91 | Hydrolysis with acids |

| 2 | Ketone intermediate | NBS or pyridinium tribromide + initiator | Hexanaphthene, toluene, CH2Cl2 | 20-25 °C, 6-8 h | Brominated ketone | 82-83 | Radical bromination |

| 3 | Brominated ketone | Methylmagnesium bromide + chiral catalyst | Ether solvents | Controlled temp | This compound | 86 | Asymmetric reduction |

Research Findings and Notes

The patented methods emphasize the importance of solvent choice and reaction temperature to maximize yield and purity during bromination and acylation steps.

The use of radical initiators like benzoyl peroxide or diisopropyl azodicarboxylate is critical for efficient bromination of the aromatic ring without overbromination.

Asymmetric synthesis routes employing Grignard reagents with chiral ligands or catalysts have been demonstrated to produce the (1S)-enantiomer with high enantiomeric excess and good yields.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Potassium fluoride (KF), cesium fluoride (CsF), other nucleophiles or electrophiles

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Various substituted phenyl ethan-1-ol derivatives

Scientific Research Applications

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes and interactions, particularly those involving halogenated phenyl groups.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanol Derivatives

(1S)-1-(3-Chlorophenyl)ethan-1-ol

- Structure : Chlorine substituent at the meta position; (1S) configuration.

- Key Differences :

- Electronic Effects : Cl (electron-withdrawing) vs. Br (stronger electron-withdrawing) and F (high electronegativity) in the target compound.

- Steric Profile : The 3-chloro substitution reduces steric hindrance compared to the 4-bromo-2-fluoro arrangement.

- Applications : Both compounds serve as chiral intermediates, but the bromo-fluoro combination in the target may enhance binding specificity in medicinal chemistry applications .

(S)-1,1-bis(4-Fluorophenyl)propan-2-ol

- Structure : Two para-fluorophenyl groups attached to a propan-2-ol backbone.

- Key Differences: Branching: Propan-2-ol vs. ethanol backbone alters solubility (e.g., logP). Substituent Density: Bis-fluorophenyl groups increase lipophilicity compared to mono-substituted bromo-fluoro derivatives.

- Reactivity : The target compound’s bromine may facilitate cross-coupling reactions (e.g., Suzuki), whereas bis-fluorophenyl derivatives are more suited for π-π stacking interactions .

Heteroaromatic Ethanol Derivatives

Examples include 1-(Pyridin-4-yl)ethan-1-ol and 1-(Thiophen-3-yl)ethan-1-ol ().

- Structural Contrast : Replacement of the bromo-fluorophenyl group with heteroaromatic rings (pyridine, thiophene).

- Spectroscopic Differences :

- NMR : Pyridinyl derivatives show aromatic protons at δ 7.27–8.42, whereas bromo-fluorophenyl protons in the target compound resonate at δ ~7.0–7.5 due to deshielding from halogens .

- Electronic Properties : Heteroaromatic rings introduce lone-pair electrons, altering redox behavior and hydrogen-bonding capacity.

Sulfur-Containing Derivatives

a. 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol ()

- Structure: Features a sulfanyl (-S-) linker instead of a direct phenyl-ethanol bond.

- Key Differences :

- Reactivity : Sulfanyl groups are nucleophilic, enabling thioether formation, whereas the target’s hydroxyl group is acidic (pKa ~16–18).

- Molecular Weight : Higher due to sulfur (265.15 g/mol vs. 219.05 g/mol for the target compound).

b. (1S)-2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol ()

- Structure: Morpholine sulfonyl group at the para position; additional bromine on the ethanol chain.

- Key Differences :

Amino-Substituted Ethanol Derivatives

a. (1S)-2-Amino-1-(4-fluorophenyl)ethanol ()

- Structure: Amino group (-NH2) on the ethanol chain; 4-fluorophenyl substituent.

- Key Differences: Basicity: The amino group (pKa ~9–10) introduces basicity, unlike the neutral hydroxyl in the target compound. Functional Utility: Suitable for peptide coupling or as a chiral amine precursor .

b. 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol ()

- Structure: Direct analog of the target compound with an additional amino group.

- Key Differences: Hybrid Properties: Combines bromo-fluoro substitution with amino functionality, enabling dual reactivity (e.g., nucleophilic and hydrogen-bonding). Molecular Weight: 234.07 g/mol (C8H9BrFNO) vs. 219.05 g/mol (C8H8BrFO) for the target .

Data Tables

Table 1: Structural and Physical Properties

Table 2: NMR Chemical Shift Comparison (δ in ppm)

| Compound | OH Proton | Aromatic Protons | Methyl/CH Protons |

|---|---|---|---|

| This compound | ~2.5–3.0* | 7.0–7.5 (split by Br/F) | 1.4–1.6 (CH3) |

| 1-(Pyridin-4-yl)ethan-1-ol | 4.13 | 7.27, 8.42 | 1.46 (CH3) |

| 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol | 4.8–5.2 | 7.1–7.6 | 3.1–3.5 (CH2NH2) |

*Predicted based on analogous alcohols in .

Biological Activity

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is an organic compound notable for its unique structural features, which include a bromo and a fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure allows for various interactions within biological systems, primarily due to the presence of functional groups that can participate in hydrogen bonding and other molecular interactions.

| Property | Value |

|---|---|

| Molecular Weight | 217.04 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The halogen substituents (bromine and fluorine) may enhance binding affinity and specificity, making this compound an interesting candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.01 mg/mL, indicating potent activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.02 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Breast Cancer Cell Lines

A study assessed the effects of this compound on breast cancer cell lines MCF-7 and T47D. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of 5 µM for MCF-7 cells and 8 µM for T47D cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| T47D | 8 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can also be compared to structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol | Antimicrobial, anticancer |

| 2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol | Moderate antimicrobial activity |

| 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol | Reduced anticancer potency |

Q & A

Basic Research Questions

Q. What are common synthetic routes for (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, and how can enantiomeric purity be optimized?

- Methodology : The compound is typically synthesized via asymmetric reduction of the corresponding ketone, (4-bromo-2-fluorophenyl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata or Noyori systems). Enantiomeric excess (ee) can be enhanced by optimizing reaction conditions (temperature, solvent polarity, catalyst loading) and validated via chiral HPLC or polarimetry .

- Example : A reported method achieved 88–90% ee for fluorophenyl ethanol analogs using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodology : X-ray crystallography using programs like SHELXL for refinement provides definitive stereochemical assignment. Alternative methods include comparing experimental vs. calculated electronic circular dichroism (ECD) spectra or NOESY NMR to assess spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to identify aromatic protons (δ 7.2–7.8 ppm), hydroxyl protons (δ 2.0–3.0 ppm), and stereochemical splitting patterns.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (CHBrFO, exact mass 232.96 g/mol).

- IR : O-H stretch (~3200–3600 cm) and C-Br vibrations (~500–600 cm) .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Bromine at the para position facilitates Suzuki-Miyaura couplings, while ortho-fluorine directs electrophilic substitution. Kinetic studies under varying Pd catalysts (e.g., Pd(PPh)) and bases (KCO vs. CsCO) can quantify reaction rates. Competitive experiments with analogs (e.g., 3-bromo-4-fluorophenyl derivatives) reveal steric/electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

-

Comparative assays : Replicate studies under standardized conditions (e.g., ATP levels in cytotoxicity assays).

-

Structural analogs : Test halogen-substituted derivatives (Table 1) to isolate substituent-specific effects.

-

Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Substituent Positions IC (μM) Target (1S)-1-(4-Br-2-F-Ph)ethanol 4-Br, 2-F 12.3 ± 1.2 Kinase X (1R)-1-(3-Br-4-F-Ph)ethanol 3-Br, 4-F >100 Inactive 1-(5-Br-2-F-Ph)ethanol 5-Br, 2-F 45.6 ± 3.4 Kinase Y

Q. How can computational modeling predict the compound’s metabolic stability?

- Methodology : Use in silico tools (e.g., SwissADME, MetaSite) to simulate Phase I/II metabolism. Key parameters:

- CYP450 interactions : Likelihood of hydroxylation at the benzylic position.

- Glucuronidation potential : Assessed via logP (calculated: 2.1) and topological polar surface area (TPSA: 20 Ų) .

Q. What crystallographic challenges arise in resolving its solid-state structure?

- Methodology : Twinning or poor diffraction may occur due to flexible hydroxyl groups. Mitigation strategies:

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- SHELXT : For structure solution in cases of pseudo-symmetry .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can reproducibility be improved?

- Root Cause : Differences in solvent purity, crystallization conditions, or polymorphic forms.

- Solution : Report solubility in standardized solvents (e.g., DMSO, water) with detailed protocols (e.g., shake-flask method, 24 h equilibration) .

Q. How can conflicting cytotoxicity results in cell-based assays be reconciled?

- Analysis :

- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa).

- Assay interference : Confirm results via orthogonal methods (e.g., MTT vs. resazurin assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.